molecular formula C14H11F3N2O2 B12496632 2-oxo-N-[4-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide

2-oxo-N-[4-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide

Cat. No.: B12496632
M. Wt: 296.24 g/mol
InChI Key: ULHAXFNQWOTNTM-UHFFFAOYSA-N
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Description

2-oxo-N-[4-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound that features a trifluoromethyl group attached to a benzyl moiety, which is further connected to a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-[4-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide typically involves multiple steps:

    Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Coupling with the benzyl moiety: This step often involves a nucleophilic substitution reaction where the benzyl group is introduced to the dihydropyridine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-[4-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form a pyridine ring.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a pyridine derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-oxo-N-[4-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cardiovascular and neurological disorders.

    Biological Studies: The compound can be used to study the effects of trifluoromethyl groups on biological activity.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-oxo-N-[4-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The dihydropyridine ring can interact with calcium channels, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.

    Amlodipine: Another dihydropyridine calcium channel blocker with a longer duration of action compared to nifedipine.

Uniqueness

2-oxo-N-[4-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide is unique due to the presence of the trifluoromethyl group, which can significantly alter its pharmacokinetic and pharmacodynamic properties. This makes it a valuable compound for further research and development in medicinal chemistry.

Properties

Molecular Formula

C14H11F3N2O2

Molecular Weight

296.24 g/mol

IUPAC Name

2-oxo-N-[[4-(trifluoromethyl)phenyl]methyl]-1H-pyridine-3-carboxamide

InChI

InChI=1S/C14H11F3N2O2/c15-14(16,17)10-5-3-9(4-6-10)8-19-13(21)11-2-1-7-18-12(11)20/h1-7H,8H2,(H,18,20)(H,19,21)

InChI Key

ULHAXFNQWOTNTM-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C(=C1)C(=O)NCC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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